molecular formula C13H18O4S B082195 (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate CAS No. 15051-90-8

(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate

Cat. No. B082195
CAS RN: 15051-90-8
M. Wt: 270.35 g/mol
InChI Key: BIZMDVFWYSXYEJ-CHWSQXEVSA-N
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Description

(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate is a chemical compound with potential therapeutic applications. It is commonly known as HHC or HHC-4MBS and has been the subject of extensive scientific research in recent years.

Mechanism Of Action

The mechanism of action of (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate involves the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. It also acts on the endocannabinoid system by binding to the CB2 receptor, which is involved in the regulation of immune function and inflammation.

Biochemical And Physiological Effects

Studies have shown that (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate can reduce inflammation and pain in animal models of arthritis, neuropathic pain, and multiple sclerosis. It has also been found to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, it has been shown to have a favorable safety profile with no significant toxic effects.

Advantages And Limitations For Lab Experiments

The advantages of using (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its ability to cross the blood-brain barrier and target the central nervous system. However, its limitations include the need for further studies to determine optimal dosages and treatment regimens, as well as its potential interactions with other drugs.

Future Directions

For (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate include the development of novel formulations for improved delivery and efficacy. In addition, further studies are needed to investigate its potential therapeutic applications in other diseases such as cancer and autoimmune disorders. Furthermore, research is needed to elucidate its mechanism of action and potential interactions with other drugs.
Conclusion:
In conclusion, (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate is a promising compound with potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and neuroprotective properties make it a promising candidate for the treatment of diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. However, further studies are needed to determine optimal dosages and treatment regimens, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate involves the reaction of 4-methylbenzenesulfonyl chloride with (1R,2R)-2-hydroxycyclohexylamine in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain a white solid with a melting point of 118-120°C.

Scientific Research Applications

(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. In addition, it has shown promise in the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

15051-90-8

Product Name

(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate

Molecular Formula

C13H18O4S

Molecular Weight

270.35 g/mol

IUPAC Name

[(1R,2R)-2-hydroxycyclohexyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O4S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h6-9,12-14H,2-5H2,1H3/t12-,13-/m1/s1

InChI Key

BIZMDVFWYSXYEJ-CHWSQXEVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCCC[C@H]2O

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2O

Pictograms

Irritant

Origin of Product

United States

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